molecular formula C9H14N4O B1380312 [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1533543-04-2

[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol

Cat. No.: B1380312
CAS No.: 1533543-04-2
M. Wt: 194.23 g/mol
InChI Key: PGCYINCTQUTZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol is a heterocyclic compound featuring a pyrrolidine ring substituted with a methanol group at the 2-position and a 2-aminopyrimidine moiety at the 1-position. The 2-aminopyrimidine group is a critical pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions with biological targets.

Properties

IUPAC Name

[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCYINCTQUTZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC(=NC=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine derivatives with pyrimidine compounds. One common method includes the reaction of N-(4,4-dimethyl-2-oxazolin-2-yl)pyrrolidine with 2-chloropyrimidine under controlled conditions . The reaction mixture is stirred at room temperature for about 2 hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents.

Antiviral Properties

There is emerging interest in the antiviral applications of pyrimidine derivatives:

  • Target Viruses : Compounds structurally related to this compound have been tested against viruses such as HIV and HCV.
  • Efficacy : Initial screenings have shown that these compounds can inhibit viral replication, indicating their potential as antiviral drugs.

Enzyme Inhibition Studies

The compound can serve as a substrate or inhibitor in enzyme assays:

  • Target Enzymes : It has been studied for its inhibitory effects on enzymes involved in nucleotide metabolism.
  • Implications : Understanding the inhibition mechanisms can lead to insights into metabolic pathways and disease states.

Data Table of Applications

Application AreaDescriptionCase Studies/Findings
Anticancer ActivityInhibits kinases involved in tumor growthSignificant cytotoxicity against cancer cell lines reported
Antiviral PropertiesPotential to inhibit replication of viruses like HIV and HCVInitial screenings show promising antiviral activity
Enzyme InhibitionUsed in studies to evaluate inhibition of nucleotide metabolism enzymesInsights into metabolic pathways and disease mechanisms

Mechanism of Action

The mechanism of action of [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain protein kinases by binding to their active sites, thereby affecting cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Key Observations :

  • Ring Systems : The target compound’s pyrrolidine-pyrimidine fusion contrasts with piperidine-pyrimidine (e.g., compound in ) or pyridine-based structures (e.g., ). Pyrrolidine’s smaller ring size increases steric strain but enhances rigidity compared to piperidine .
  • Substituent Effects: The 2-aminopyrimidine group in the target compound provides hydrogen-bonding capacity, unlike sulfonyl () or acetyl () groups, which are electron-withdrawing. Methanol improves solubility relative to hydrophobic groups like methylthio ().

Physicochemical and Spectral Properties

Property This compound (Predicted) (1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol 1-(2-Aminopyrimidin-4-yl)ethanone
Molecular Weight ~237 g/mol 337 g/mol 163 g/mol
Solubility Moderate (due to -OH) Low (azido/sulfonyl groups) Low (acetyl group)
Key NMR Signals δ 3.5–4.0 (pyrrolidine CH₂OH), δ 8.2 (pyrimidine H) δ 7.5–8.0 (aromatic H), δ 4.5 (CH₂OH) δ 2.6 (CH₃CO), δ 8.4 (pyrimidine H)
Stability Air-stable (amine and alcohol) Light-sensitive (azide) Stable

Notes:

  • The methanol group in the target compound likely reduces crystallinity compared to acetylated analogs ().
  • Azide-containing derivatives () exhibit lower thermal stability due to explosive azide groups.

Biological Activity

[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant studies showcasing its efficacy.

  • Chemical Formula: C₉H₁₄N₄O
  • Molecular Weight: 194.24 g/mol
  • IUPAC Name: this compound
  • Appearance: Powder
  • Storage Temperature: Room temperature

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with pyrimidine compounds. A common method includes reacting N-(4,4-dimethyl-2-oxazolin-2-yl)pyrrolidine with 2-chloropyrimidine under controlled conditions. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain protein kinases by binding to their active sites, which modulates cellular signaling pathways. This interaction is crucial for its potential therapeutic effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains are summarized below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

These results indicate that the compound exhibits potent antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has shown promising results against specific targets involved in disease processes. For instance, it has been evaluated for its ability to inhibit enzymes related to inflammation and cancer progression, suggesting potential applications in treating these conditions .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Antimicrobial Properties : A series of derivatives were synthesized and tested for their antimicrobial efficacy. The study found that modifications to the pyrimidine moiety significantly enhanced antibacterial activity, highlighting the importance of structural variations in optimizing bioactivity .
  • In Vitro Testing for Enzyme Inhibition : Research focused on the compound's ability to inhibit kinases involved in cancer cell proliferation showed that specific structural features correlate with increased inhibitory potency. This study suggests that fine-tuning the chemical structure can lead to more effective therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.